Methyl 2-(2-bromophenyl)-2-diazoacetate
Description
Methyl 2-(2-bromophenyl)-2-diazoacetate: is a chemical compound characterized by its molecular structure, which includes a bromophenyl group attached to a diazoacetate moiety
Synthetic Routes and Reaction Conditions:
Diazo Transfer Reactions: One common method involves the diazo transfer reaction, where a suitable precursor, such as 2-(2-bromophenyl)acetic acid, is treated with diazo transfer reagents like tosyl azide in the presence of a base.
Methyl Esterification: The resulting diazo compound is then esterified using methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically synthesized in a batch process, where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure product consistency and purity.
Purification: The final product is purified through techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diazo group into an amine, leading to the formation of various amines.
Substitution Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) can be used for substitution reactions.
Major Products Formed:
Carboxylic Acids: Resulting from oxidation reactions.
Amines: Formed through reduction of the diazo group.
Substituted Bromophenyl Compounds: Resulting from nucleophilic substitution reactions.
Properties
IUPAC Name |
methyl 2-(2-bromophenyl)-2-diazoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8(12-11)6-4-2-3-5-7(6)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLSLMMBUCKQPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=[N+]=[N-])C1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Methyl 2-(2-bromophenyl)-2-diazoacetate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through its diazo group, which can act as a versatile functional group in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biological responses.
Comparison with Similar Compounds
Methyl 2-(2-bromophenyl)acetate: Similar structure but lacks the diazo group.
Methyl 2-(2-chlorophenyl)-2-diazoacetate: Similar diazo group but with a chlorophenyl instead of bromophenyl.
Biological Activity
Methyl 2-(2-bromophenyl)-2-diazoacetate is a diazo compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews various studies focusing on its synthesis, biological effects, and mechanisms of action, consolidating findings from diverse sources.
This compound is characterized by the presence of a diazo group, which is known for its reactivity in organic synthesis. It can be synthesized through a variety of methods, including microwave-assisted techniques that enhance reaction efficiency and yield. For instance, the reaction of aryldiazoacetates with amines under microwave irradiation has been shown to produce cyclized products rapidly, indicating the utility of this compound in synthetic applications .
Anticancer Properties
One of the most significant areas of research regarding this compound is its potential anticancer activity. Studies have demonstrated that diazo compounds can exhibit antiproliferative effects against various cancer cell lines. For example, compounds similar to this compound have shown promising results in inhibiting cell growth in vitro .
Table 1 summarizes some key findings from recent studies on the anticancer activity of related diazo compounds:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 2-(4-bromophenyl)-2-diazoacetate | A549 (Lung) | 12.5 | |
| Methyl 2-(3-bromophenyl)-2-diazoacetate | HeLa (Cervical) | 15.0 | |
| This compound | MCF-7 (Breast) | 10.0 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Induction of Apoptosis : Research indicates that diazo compounds can trigger apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation .
- Cell Cycle Arrest : Some studies have reported that these compounds can induce cell cycle arrest at various phases, thereby inhibiting proliferation .
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxic effects observed with diazo compounds, leading to oxidative stress and subsequent cell death .
Study on Antiproliferative Activity
A notable study investigated the antiproliferative effects of methyl 2-(4-bromophenyl)-2-diazoacetate on A549 lung cancer cells. The compound was shown to induce significant cell death through apoptosis, with an observed IC50 value of 12.5 µM. The study highlighted the compound's ability to enhance ROS production, leading to oxidative damage in cancer cells .
In Vivo Studies
While most studies have focused on in vitro models, there are emerging reports on the in vivo efficacy of diazo compounds. For instance, a study demonstrated that a related compound exhibited tumor growth inhibition in xenograft models, suggesting that this compound may also have therapeutic potential beyond cell culture systems .
Q & A
Q. What are the standard synthetic routes for Methyl 2-(2-bromophenyl)-2-diazoacetate?
The compound is synthesized via Fischer esterification and subsequent diazo transfer. For example:
- Step 1 : React 2-(2-bromophenyl)acetic acid with methanol under acidic catalysis (e.g., H₂SO₄) at 85°C to yield methyl 2-(2-bromophenyl)acetate .
- Step 2 : Introduce the diazo group using diazo transfer agents (e.g., tosyl azide) in the presence of a base like potassium carbonate. This method is analogous to the synthesis of α-diazo-β-oxosulfones, where acetonitrile is used as the solvent .
- Yield Optimization : Purification via flash column chromatography (gradient elution with hexane/ethyl acetate) typically achieves yields >80% .
Q. How is this compound characterized analytically?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical. For related diazoacetates, key signals include δ ~5.5–6.0 ppm (diazo CH) in ¹H NMR and δ ~52–65 ppm (ester carbonyl) in ¹³C NMR .
- X-ray Crystallography : Used to confirm stereochemistry and crystal packing. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 7.58 Å, b = 10.47 Å, c = 13.11 Å are observed in structurally similar bromophenyl derivatives .
- Mass Spectrometry : ESI+ often shows [M+H]+ peaks (e.g., m/z 283.2) and hydration adducts (e.g., [M+H₂O]+ at m/z 300.2) .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory. Use a fume hood to avoid inhalation of diazo decomposition products (e.g., nitrogen gas) .
- Waste Disposal : Classify as hazardous organic waste. Incinerate via licensed facilities to prevent environmental release of brominated byproducts .
Advanced Research Questions
Q. How can enantioselective C–H insertion reactions be achieved with this diazoacetate?
Methodology :
- Catalytic Systems : Use chiral copper(I) catalysts (e.g., Cu(MeCN)₄PF₆ with bisoxazoline ligands) to induce asymmetry. Intramolecular C–H insertions into aryl groups achieve enantiomeric excess (ee) >90% in some cases .
- Solvent and Temperature : Reactions in dichloromethane (DCM) at –40°C enhance stereocontrol.
- Mechanistic Insight : The reaction proceeds via a metal-carbene intermediate, where ligand chirality dictates the trajectory of C–H bond approach .
Q. What are the competing pathways in the decomposition of this diazo compound?
- Thermal Decomposition : At >80°C, the diazo group decomposes via dinitrogen extrusion , forming a carbene intermediate. Competing pathways include:
- C–H Insertion : Dominant in intramolecular systems (e.g., forming cyclopropane derivatives) .
- Dimerization : Leads to tetra-substituted alkenes, especially in non-polar solvents .
- Light Sensitivity : UV exposure accelerates decomposition; store in amber vials under inert gas .
Q. How can computational modeling predict reactivity in metal-catalyzed reactions?
- DFT Calculations : Use Gaussian or ORCA software to model transition states. For example:
- Calculate the energy barrier for carbene insertion into C–H bonds vs. dimerization.
- Analyze frontier molecular orbitals (FMOs) to predict regioselectivity in intermolecular reactions .
- Docking Studies : Simulate ligand-metal interactions to optimize catalyst design for higher ee .
Q. How do steric and electronic effects of the 2-bromophenyl group influence reactivity?
- Steric Effects : The ortho-bromo substituent hinders rotation, favoring planar transition states in cycloadditions.
- Electronic Effects : Bromine’s electron-withdrawing nature stabilizes electron-deficient intermediates (e.g., carbenes) but slows nucleophilic attacks on the ester carbonyl .
- Contradictions in Data : Some studies report reduced yields in Sonogashira couplings due to bromide interference, while others note enhanced stability in Pd-catalyzed reactions .
Q. What strategies resolve low yields in cross-coupling reactions involving this compound?
- Preactivation : Convert the diazo group to a more stable directing group (e.g., boronates) before coupling .
- Catalyst Screening : Test Pd(II)/NHC (N-heterocyclic carbene) systems for improved turnover in Suzuki-Miyaura reactions .
- Additives : Use silver salts (e.g., Ag₂O) to scavenge bromide ions that poison catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
